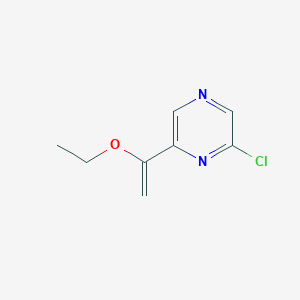

2-Chloro-6-(1-ethoxyethenyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(1-ethoxyethenyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-5-8(9)11-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFFEXRTACZLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 6 1 Ethoxyethenyl Pyrazine

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal-catalyzed reactions are powerful tools for forming carbon-carbon bonds, providing direct pathways to substituted pyrazines. rsc.org These methods are often characterized by their high functional group tolerance and mild reaction conditions. rsc.org

Palladium-Catalyzed Stille Coupling: From Dihalopyrazines to Ethenyl Pyrazines

The palladium-catalyzed Stille coupling is a versatile reaction that forms a C-C bond between an organostannane (organotin) reagent and an organic halide or pseudohalide. wikipedia.org This reaction is widely used in organic synthesis and has been successfully applied to pyrazine (B50134) chemistry. rsc.org For the synthesis of 2-Chloro-6-(1-ethoxyethenyl)pyrazine, a potential starting material would be 2,6-dichloropyrazine, which could selectively react with one equivalent of an appropriate organostannane.

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org The reaction is compatible with a wide array of functional groups, making it particularly suitable for the synthesis of complex molecules. uwindsor.ca

The success and efficiency of the Stille coupling are highly dependent on the choice of the palladium catalyst and associated ligands. Ligands are crucial as they modify the electronic and steric properties of the palladium center, which in turn influences the rates of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

For substrates like chloropyrazines, which can be less reactive than their bromo or iodo counterparts, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the initial oxidative addition step. rsc.org The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands can significantly impact reaction yield and selectivity. Additives like copper(I) salts have also been shown to enhance reaction rates significantly. wikipedia.org

Below is a table illustrating the effect of different catalyst and ligand systems on the yield of Stille coupling reactions involving aryl chlorides, which serves as a model for the reactivity of 2,6-dichloropyrazine.

| Catalyst Precursor | Ligand | Additive | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ | P(t-Bu)₃ | None | Dioxane | 100 | High |

| Pd(OAc)₂ | SPhos | CsF | Toluene | 110 | Very High |

| Pd(PPh₃)₄ | None | CuI | NMP | 80 | Moderate to High |

| PdCl₂(PPh₃)₂ | None | None | DMF | 120 | Moderate |

This table is a representative summary based on typical conditions for Stille coupling of challenging aryl chlorides; specific yields are substrate-dependent.

The Stille coupling is well-regarded for its ability to proceed with retention of configuration of the vinylstannane coupling partner. researchgate.net When using a reagent like Tributyl(1-ethoxyethenyl)stannane, the geometry of the double bond in the stannane is typically transferred directly to the product, this compound. researchgate.net

This stereochemical retention is a key advantage, allowing for the synthesis of specific isomers of the target molecule. The transmetalation step of the catalytic cycle is understood to occur with retention of the double bond's geometry. Therefore, if a geometrically pure (E)- or (Z)-Tributyl(1-ethoxyethenyl)stannane is used, the corresponding (E)- or (Z)-2-Chloro-6-(1-ethoxyethenyl)pyrazine can be expected as the major product. researchgate.net

Exploration of Other Cross-Coupling Protocols (e.g., Suzuki, Negishi) for Analogous Systems

While the Stille coupling is effective, concerns over the toxicity of organotin reagents have led to the exploration of other cross-coupling methods. The Suzuki and Negishi reactions are powerful alternatives for C-C bond formation on pyrazine rings. rsc.orgorganic-chemistry.org

The Suzuki-Miyaura coupling utilizes generally less toxic and more stable organoboron reagents (boronic acids or esters) in the presence of a base. nih.gov This method has been successfully employed for the functionalization of halopyrazines, including the coupling of arylboronic acids with chloropyrazines. rsc.orgmdpi.com The reaction is known for its broad functional group tolerance and operational simplicity.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which can allow for couplings of less reactive chlorides at lower temperatures. rsc.org This method has been used for the regioselective synthesis of substituted pyrazines. rsc.org

Base-Mediated Functionalization Approaches

In addition to metal-catalyzed reactions, direct functionalization of the pyrazine ring can be achieved through base-mediated deprotonation, followed by reaction with an electrophile.

Lithiation-Directed Substitutions for Pyrazine Ring Functionalization

The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic attack but challenging to deprotonate directly. cmu.edu However, directed ortho-metalation (DoM) strategies can overcome this. In this approach, a directing group on the pyrazine ring coordinates to a strong lithium base (like lithium diisopropylamide, LDA, or lithium 2,2,6,6-tetramethylpiperidide, LTMP), facilitating deprotonation at an adjacent position. cmu.eduacs.org

For a substrate like a substituted chloropyrazine, a suitably placed directing group could enable lithiation at a specific carbon atom. The resulting lithiated pyrazine is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups. researchgate.net However, the stability of the lithiated pyrazine intermediates can be low, sometimes necessitating transmetalation to a more stable organozinc or organocopper species before further reaction. researchgate.netznaturforsch.com This methodology provides a complementary route to access functionalized pyrazines that may be difficult to obtain through cross-coupling approaches.

Reaction of Dichloropyrazines with Organolithium Reagents and Ethenyl Halides (e.g., n-Butyllithium and cis-1-Bromo-2-ethoxyethene)

The selective functionalization of dihalopyrazines via metal-halogen exchange followed by electrophilic trapping is a powerful strategy for the synthesis of substituted pyrazines. In the case of this compound, a proposed synthetic route involves the reaction of a dichloropyrazine, such as 2,6-dichloropyrazine, with an organolithium reagent like n-butyllithium, followed by quenching with an ethenyl halide, for instance, cis-1-bromo-2-ethoxyethene.

The reaction mechanism is predicated on the selective lithiation of one of the chloro-substituted positions on the pyrazine ring. The choice of the organolithium reagent and the reaction conditions, particularly temperature, are crucial for achieving high selectivity and preventing unwanted side reactions, such as polysubstitution or decomposition.

A typical, though not explicitly documented for this specific product, reaction protocol would involve dissolving the dichloropyrazine in a dry, aprotic solvent like tetrahydrofuran (THF) and cooling the solution to a low temperature, often -78 °C, under an inert atmosphere. Subsequently, a stoichiometric amount of n-butyllithium is added dropwise. This step is critical as the organolithium reagent can act as both a base and a nucleophile. The low temperature helps to control the reactivity and favor the desired metal-halogen exchange over other potential reactions.

Following the formation of the lithiated pyrazine intermediate, the electrophile, cis-1-bromo-2-ethoxyethene, is introduced to the reaction mixture. The nucleophilic carbon of the lithiated pyrazine attacks the electrophilic carbon of the ethenyl halide, displacing the bromide and forming the desired C-C bond, resulting in the formation of this compound.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound via Lithiation

| Parameter | Condition | Rationale |

| Starting Material | 2,6-Dichloropyrazine | Provides the pyrazine core with two reactive sites. |

| Reagent | n-Butyllithium | Acts as a strong base for metal-halogen exchange. |

| Electrophile | cis-1-Bromo-2-ethoxyethene | Provides the 1-ethoxyethenyl moiety. |

| Solvent | Tetrahydrofuran (THF) | Aprotic and can solvate the organolithium intermediate. |

| Temperature | -78 °C | Controls reactivity and selectivity. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents quenching of the organolithium reagent by moisture or oxygen. |

Comparative Analysis of Synthetic Efficiency and Selectivity Across Diverse Methodologies

While the organolithium-based approach offers a direct route to this compound, other modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, present viable alternatives. A comparative analysis of these methodologies is essential for selecting the most efficient and selective route for a given application.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a potential cross-coupling approach would involve the reaction of 2,6-dichloropyrazine with an organometallic reagent bearing the 1-ethoxyethenyl group, such as a boronic acid or ester (Suzuki), an organotin reagent (Stille), or an organozinc reagent (Negishi).

In contrast, the organolithium approach is more atom-economical as it avoids the use of a pre-functionalized vinyl ether reagent. However, the high reactivity of organolithiums can lead to lower functional group tolerance and may require more stringent reaction conditions to achieve high selectivity.

Table 2: Comparative Overview of Synthetic Methodologies for this compound

| Methodology | Advantages | Disadvantages |

| Organolithium Chemistry | - Direct C-H functionalization precursor- High atom economy | - Requires cryogenic temperatures- Sensitive to moisture and air- Potentially lower functional group tolerance- Risk of side reactions (e.g., over-lithiation) |

| Cross-Coupling Reactions | - Milder reaction conditions- High functional group tolerance- High selectivity | - Requires pre-synthesis of organometallic reagents- Catalyst cost and potential for metal contamination- May require optimization of ligands and reaction conditions |

The selectivity of the reaction is another critical factor. In the case of 2,6-dichloropyrazine, both chlorine atoms are electronically similar, which can lead to a mixture of mono- and di-substituted products in both organolithium and cross-coupling approaches. Careful control of stoichiometry and reaction time is therefore essential to maximize the yield of the desired mono-substituted product, this compound. The steric hindrance of the introduced 1-ethoxyethenyl group can also play a role in preventing a second substitution, thus favoring the mono-adduct.

Ultimately, the choice of synthetic methodology will depend on a variety of factors, including the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 1 Ethoxyethenyl Pyrazine

Electrophilic Activation and Addition Reactions of the 1-Ethoxyethenyl Moiety

The 1-ethoxyethenyl substituent, an enol ether, possesses a carbon-carbon double bond that is highly activated towards electrophilic attack due to the electron-donating resonance effect of the adjacent oxygen atom. This makes it a key site for various addition reactions.

A significant reaction of the 1-ethoxyethenyl group is its halogenation, which serves as a pathway to valuable α-haloketone synthons. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, providing a controlled source of electrophilic bromine. organic-chemistry.orgwikipedia.orgmanac-inc.co.jp The reaction of an enol ether with NBS typically proceeds under mild conditions and leads to the formation of an α-bromo carbonyl compound upon hydrolysis of the initial adduct. wikipedia.org

The mechanism involves the electrophilic attack of bromine (generated from NBS) on the electron-rich double bond of the enol ether. youtube.com This results in a resonance-stabilized carbocation intermediate, which is then trapped by a nucleophile. Subsequent hydrolysis yields the α-bromoketone, in this case, 2-bromo-1-(6-chloropyrazin-2-yl)ethan-1-one. These α-haloketones are versatile intermediates for the synthesis of various heterocyclic compounds. mdpi.com

The halogenation of the 1-ethoxyethenyl moiety is expected to be highly regioselective. The initial electrophilic attack by Br+ occurs at the terminal carbon (Cβ) of the double bond. This regioselectivity is dictated by the powerful +M (mesomeric) effect of the ethoxy group, which stabilizes the resulting carbocation intermediate at the α-carbon adjacent to the pyrazine (B50134) ring.

The general mechanism for the electrophilic bromination of an alkene proceeds via a cyclic bromonium ion intermediate. wikipedia.org The subsequent nucleophilic attack occurs in an anti-fashion. In the context of the 1-ethoxyethenyl group, this intermediate would be rapidly captured, and as the final product is an acyclic α-haloketone, the stereochemistry of the initial addition is not retained in the final product structure. The primary element of control is, therefore, the pronounced regioselectivity of the bromine addition. ma.edunih.gov

Solvent systems play a critical role in the outcome of NBS-mediated halogenations. wikipedia.org The use of aqueous co-solvents, such as a dioxane-water mixture, is common for converting enol ethers into α-haloketones. Dioxane serves as an aprotic, water-miscible solvent capable of dissolving the organic substrate and the NBS reagent. researchgate.netnih.gov

In such a mixed solvent system, water acts as the nucleophile that traps the intermediate bromonium ion. wikipedia.org This leads to the formation of a bromohydrin-like intermediate (specifically, a bromohemiacetal), which is unstable and readily hydrolyzes under the reaction conditions. The hydrolysis step is crucial for converting the initial adduct into the final α-bromoketone product. The presence of water ensures that the reaction proceeds beyond the initial electrophilic addition to yield the desired carbonyl compound.

Halogenation Reactions: Formation of α-Haloketone Precursors (e.g., N-Bromosuccinimide-Mediated Bromination)

Nucleophilic Transformations Involving the Chloro-Substituent

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly activates halogen substituents on the ring towards nucleophilic aromatic substitution (SNAr). nih.govzenodo.org The chlorine atom at the C-6 position of 2-Chloro-6-(1-ethoxyethenyl)pyrazine is therefore a prime site for displacement by a wide range of nucleophiles.

The reaction at the C-Cl bond proceeds via the well-established SNAr mechanism. stackexchange.com This pathway involves a two-step addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this complex is delocalized over the pyrazine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate. In the second step, the chloride ion is expelled as the leaving group, restoring the aromaticity of the pyrazine ring and yielding the substitution product. youtube.com

Table 1: Examples of Nucleophilic Substitution on Chloropyrazine Derivatives This table presents data for related chloropyrazine compounds to illustrate the scope of the reaction.

| Nucleophile | Reagent | Product Type | Reference |

|---|---|---|---|

| Methoxide | Sodium Methoxide | 2-Alkoxypyrazine | rsc.org |

| Amine | Various Amines | 2-Aminopyrazine | researchgate.net |

| Benzyl oxide | Sodium Benzyl oxide | 2-(Benzyloxy)pyrazine | rsc.org |

| Thiolate | Sodium Benzyl Sulphide | 2-(Benzylthio)pyrazine | rsc.org |

The C-Cl bond on the pyrazine ring is also an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Chloropyrazines have proven to be viable substrates in several key coupling methodologies, including Suzuki, Negishi, and Sonogashira reactions. rsc.orgresearchgate.netorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs the chloropyrazine with an organoboron reagent (typically a boronic acid) using a palladium catalyst. It is a widely used method for forming aryl-aryl or aryl-heteroaryl bonds. rsc.orgresearchgate.net The reaction of 2-chloropyrazines with various arylboronic acids proceeds efficiently in the presence of a suitable palladium catalyst and base. researchgate.netconsensus.app

Negishi Coupling: The Negishi reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly effective for coupling chloropyrazines with alkyl, aryl, and vinyl zinc reagents, offering broad functional group tolerance. rsc.orgorganic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. libretexts.org Chloropyrazine has been demonstrated to be an excellent substrate for Sonogashira coupling, providing a direct route to alkynyl-substituted pyrazines. rsc.org

Table 2: Examples of Cross-Coupling Reactions with Chloropyrazine Substrates

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(II) ONO pincer complex | 2-Arylpyrazine | researchgate.netconsensus.app |

| Suzuki-Miyaura | 2-Amino-5-pyrimidylboronic acid | Pd2(dba)3 | 2-(Pyrimidyl)pyrazine | rsc.org |

| Negishi | Acetylenic zinc reagent | Pd(PPh3)4 | 2-Alkynylpyrazine | rsc.org |

| Negishi | Alkyl/Aryl zinc halides | Ni catalyst | 5-Alkyl/Aryl-2,3-dimethylpyrazine | rsc.org |

| Sonogashira | Phenylacetylene | [Pd(allyl)Cl]2/PPh3 | 2-(Phenylethynyl)pyrazine | rsc.org |

Mechanistic Elucidation of Key Reaction Pathways and Intermediate Species

A thorough search of the scientific literature reveals a lack of specific studies focused on the mechanistic elucidation of key reaction pathways and intermediate species for this compound. While the general reactivity of chloropyrazines and vinyl ethers is well-established, the unique electronic and steric environment of the target molecule precludes direct extrapolation of mechanisms without dedicated experimental or computational studies.

Research into the reactivity of this compound would likely involve a combination of kinetic studies, isotopic labeling experiments, and the use of spectroscopic techniques (such as NMR, IR, and mass spectrometry) to identify and characterize any transient intermediates. Computational chemistry, particularly density functional theory (DFT) calculations, would also be a powerful tool for mapping potential energy surfaces, locating transition states, and predicting the structures of intermediates for various potential reaction pathways.

Given the absence of specific data, the following table outlines hypothetical reaction pathways that could be investigated for this compound, along with the types of intermediates that might be expected. It is crucial to note that this information is based on general chemical principles and not on published research for this specific compound.

| Reaction Type | Potential Reagents | Plausible Intermediate Species | Expected Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Meisenheimer-type complex | 2-Substituted-6-(1-ethoxyethenyl)pyrazine |

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Boronic acids/esters, Organostannanes with Pd catalyst | Organopalladium(II) intermediates | 2-Aryl/Alkyl-6-(1-ethoxyethenyl)pyrazine |

| Hydrolysis of Vinyl Ether | Aqueous acid | Hemiacetal, Oxocarbenium ion | 1-(6-Chloropyrazin-2-yl)ethan-1-one |

| Electrophilic Addition to Vinyl Ether | Halogens (e.g., Br2), H-X | Halonium ion, Carbocation stabilized by ethoxy group | 2-Chloro-6-(1,2-dihalo-1-ethoxyethyl)pyrazine |

| Cycloaddition of Vinyl Ether | Dienes (Diels-Alder), Dipoles (1,3-Dipolar Cycloaddition) | Concerted or stepwise transition states leading to cyclic adducts | Fused or spirocyclic pyrazine derivatives |

Further research is necessary to validate these hypothetical pathways and to gain a detailed understanding of the chemical behavior of this compound. Such studies would be valuable for the rational design of synthetic routes to novel pyrazine-containing compounds.

Applications of 2 Chloro 6 1 Ethoxyethenyl Pyrazine in Complex Heterocyclic Synthesis

Cascade Cyclization Reactions for Fused Nitrogen Heterocycles

Cascade cyclization reactions are powerful tools for the efficient construction of complex polycyclic systems from relatively simple starting materials in a single synthetic operation. These reactions are characterized by the sequential formation of multiple rings, often proceeding with high atom economy and stereoselectivity. Fused nitrogen heterocycles, in particular, are common structural motifs in pharmaceuticals and biologically active compounds, making the development of novel cascade reactions for their synthesis an area of significant interest.

Despite the potential of "2-Chloro-6-(1-ethoxyethenyl)pyrazine" to serve as a versatile building block in such transformations, a thorough review of chemical databases and scientific journals did not yield any specific instances of its application in the cascade cyclization reactions outlined below.

The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its synthesis is a well-explored area of organic chemistry.

The reaction between a suitable pyrazine-derived precursor and various 2-aminopyridines is a plausible and direct route to 3-Pyrazinyl-imidazo[1,2-a]pyridines. This transformation would typically involve the initial formation of an N-alkylated intermediate, followed by an intramolecular cyclization and subsequent aromatization. However, no studies have been reported that specifically utilize "this compound" for this purpose.

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govresearchgate.net The application of microwave irradiation to the synthesis of Imidazo[1,2-a]pyridines from various precursors is well-documented, often leading to significantly reduced reaction times and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net Nevertheless, there is no available research that evaluates the use of "this compound" under microwave-assisted conditions for the synthesis of Imidazo[1,2-a]pyridine derivatives.

Below is a hypothetical data table illustrating the type of data that would be generated in such a study, comparing microwave-assisted synthesis with conventional heating for the synthesis of a target 3-Pyrazinyl-imidazo[1,2-a]pyridine from "this compound" and a substituted 2-aminopyridine.

Hypothetical Reaction Data

| Entry | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | 120 | 24 h | Data not available |

The Pyrrolo[1,2-a]pyrazine scaffold is another important nitrogen-fused heterocycle with a range of biological activities. Its synthesis can be achieved through various cyclization strategies. The structure of "this compound" suggests it could potentially serve as a synthon for the construction of this ring system, for instance, through a reaction with a suitable pyrrole (B145914) derivative or a related precursor that could form the pyrrole ring in situ. However, a comprehensive search of the scientific literature did not uncover any reports of "this compound" being employed in the synthesis of Pyrrolo[1,2-a]pyrazines.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Contribution as a Precursor for the Assembly of Diverse Pyrazine-Based Architectures

The pyrazine (B50134) ring is a key component in a wide array of functional molecules, from pharmaceuticals to materials. nih.gov Chloropyrazines are particularly useful as they can undergo a variety of cross-coupling and nucleophilic substitution reactions to introduce molecular diversity. nih.gov While "this compound" possesses reactive handles—the chloro group and the ethoxyethenyl substituent—that could theoretically be exploited for the assembly of diverse pyrazine-based architectures, there is no documented evidence of its use as a precursor in the construction of such complex molecules.

Exploration in the Synthesis of Natural Product Analogues and Bioactive Compounds (Focus on Chemical Synthesis Pathways)

The synthesis of natural product analogues is a cornerstone of medicinal chemistry, aiming to improve the biological activity, selectivity, and pharmacokinetic properties of the parent natural product. Pyrazine-containing natural products and their analogues are of significant interest due to their diverse biological activities. Although "this compound" presents a unique combination of functional groups that could be valuable in the synthesis of novel bioactive compounds, no studies have been published that describe its application in the synthesis of natural product analogues or other bioactive molecules.

Advanced Spectroscopic Characterization and Computational Studies

Comprehensive Spectroscopic Techniques for Structural Elucidation

A combination of high-resolution spectroscopic techniques is indispensable for the unambiguous determination of the molecular structure of 2-Chloro-6-(1-ethoxyethenyl)pyrazine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the pyrazine (B50134) ring protons, the ethenyl protons, and the ethoxy group protons. The two protons on the pyrazine ring are expected to appear as doublets in the aromatic region, typically between δ 8.0 and 8.5 ppm. The chemical shifts of the two ethenyl protons will be influenced by their position relative to the oxygen atom of the ethoxy group and the pyrazine ring. The geminal protons on the terminal carbon of the ethenyl group would likely resonate at different frequencies, appearing as two distinct signals. The ethoxy group should present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, characteristic of an ethyl group spin system.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The carbons of the pyrazine ring are expected to resonate in the downfield region, typically between δ 140 and 160 ppm. The presence of the electron-withdrawing chlorine atom would further influence the chemical shifts of the adjacent carbon atoms. The carbons of the 1-ethoxyethenyl substituent will have characteristic shifts, with the carbon attached to the oxygen appearing at a lower field.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for confirming the connectivity of the molecule. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethoxy group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and predictive software.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 8.2 - 8.4 | - |

| Pyrazine-H | 8.1 - 8.3 | - |

| Ethenyl-H (geminal) | 4.5 - 4.8 | - |

| Ethenyl-H (geminal) | 4.2 - 4.5 | - |

| Ethoxy-CH₂ | 3.8 - 4.1 (quartet) | 63 - 66 |

| Ethoxy-CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

| Pyrazine-C (C-Cl) | - | 150 - 155 |

| Pyrazine-C (C-substituent) | - | 155 - 160 |

| Pyrazine-CH | - | 140 - 145 |

| Pyrazine-CH | - | 138 - 143 |

| Ethenyl-C (C-O) | - | 158 - 162 |

| Ethenyl-CH₂ | - | 85 - 90 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational modes include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands just below 3000 cm⁻¹ for the ethoxy group.

C=C and C=N stretching: Medium to strong bands in the 1600-1450 cm⁻¹ region, characteristic of the pyrazine ring and the ethenyl group.

C-O-C stretching: Strong bands in the 1250-1050 cm⁻¹ region, indicative of the enol ether linkage.

C-Cl stretching: A medium to strong band in the 800-600 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| C=C / C=N Stretch (Aromatic) | 1600 - 1450 | Medium |

| C=C Stretch (Ethenyl) | 1650 - 1600 | Medium |

| C-O-C Stretch (Enol Ether) | 1250 - 1050 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and confirming the molecular formula of a compound. For this compound (C₈H₉ClN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of a chlorine atom would be readily identifiable by the characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern in the mass spectrum would also provide structural information. Expected fragmentation pathways could include the loss of the ethoxy group, the ethenyl group, or the chlorine atom, leading to characteristic fragment ions.

X-ray Crystallography of Crystalline Derivatives to Confirm Molecular Structure and Conformation

While no crystal structure of this compound itself has been reported, X-ray crystallography of a suitable crystalline derivative would provide the most definitive proof of its molecular structure and conformation. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, confirming the planar geometry of the pyrazine ring and the spatial arrangement of the 1-ethoxyethenyl substituent. Studies on other substituted pyrazines have demonstrated the utility of this method in establishing detailed three-dimensional structures. researchgate.net

Theoretical and Computational Chemistry Analyses

In conjunction with experimental techniques, theoretical and computational methods offer deep insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the reactivity of organic molecules. iiste.orgmostwiedzy.pl DFT calculations could be employed to model the geometry, electronic properties, and spectroscopic features of this compound.

Key parameters that can be derived from DFT calculations include:

Optimized molecular geometry: To predict bond lengths and angles, which can be compared with potential future crystallographic data.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO indicating sites for electrophilic attack and the LUMO for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electron-rich and electron-poor regions, which is valuable for predicting intermolecular interactions.

Simulated Spectroscopic Data: DFT calculations can be used to predict NMR chemical shifts and vibrational frequencies (FT-IR), which can aid in the interpretation of experimental spectra. chemrxiv.org

Studies on halo-derivatives of pyrazine have shown that DFT can provide reliable predictions of their electronic properties. mostwiedzy.pl Such computational analyses would be invaluable for a comprehensive understanding of the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com Conversely, the LUMO is an electron acceptor, and its energy correlates with electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap indicates the molecule is more prone to chemical reactions. ijnc.ir For related heterocyclic compounds, computational studies have been used to correlate reactivity trends with the energies of these frontier orbitals. researchgate.net However, specific energy values for the HOMO, LUMO, and the corresponding energy gap for this compound are not available in existing literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

For various organic molecules, NBO analysis has been successfully employed to elucidate charge delocalization pathways. ijnc.irresearchgate.netchemrxiv.org For instance, in chlorinated pyrazine derivatives, interactions involving the lone pairs of nitrogen or chlorine atoms and the π* anti-bonding orbitals of the pyrazine ring are typically significant. These interactions would be critical in determining the electronic landscape of this compound, but specific donor-acceptor interactions and their stabilization energies for this compound have not been reported.

Vibrational Analysis for Spectroscopic Assignment and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying molecular functional groups and elucidating structure. Computational vibrational analysis, typically performed using DFT methods, calculates the harmonic vibrational frequencies and intensities of a molecule's normal modes. This theoretical spectrum is invaluable for assigning the experimental bands observed in IR and Raman spectra. researchgate.net

Studies on pyrazine and its simpler derivatives, such as 2-chloropyrazine (B57796) and 2,6-dichloropyrazine, have provided detailed assignments of their vibrational modes. researchgate.net Key vibrations include pyrazine ring stretching and breathing modes, C-H bending, and C-Cl stretching. For this compound, one would expect to see characteristic vibrations from the pyrazine core, the chloro-substituent, and the ethoxyethenyl group. A potential energy distribution (PED) analysis would be necessary to confirm the nature of each vibrational mode. Without experimental or computational spectra, a definitive vibrational assignment for this specific molecule is not possible.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry is a powerful tool for predicting reaction pathways and elucidating the structures of transient species like transition states. By mapping the potential energy surface of a reaction, chemists can determine activation energies and predict the most likely mechanism. FMO theory is often a starting point for predicting reactivity, particularly in nucleophilic or electrophilic substitution reactions common to chloro-substituted heterocycles. wikipedia.org

For related chlorodiazines, it has been shown that the distribution of the LUMO or even the LUMO+1 can predict the site of nucleophilic attack. The reaction of this compound with a nucleophile would likely involve the displacement of the chloride ion. A detailed computational study would be required to model the reaction pathway, locate the transition state structure, and calculate the activation barrier. Such specific mechanistic studies for this compound are currently absent from the scientific literature.

Solvent Effects and Their Influence on Electronic Properties and Reactivity

The surrounding solvent can significantly influence a molecule's electronic properties and reactivity. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct consequence of solvent-solute interactions affecting the energy gap between electronic states. nih.govmdpi.com Polar solvents may stabilize the ground or excited state differently than non-polar solvents, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts) in UV-Vis spectra. mdpi.com

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate solvent effects. These calculations can predict how properties like the HOMO-LUMO gap, dipole moment, and electronic transition energies change in different solvent environments. This information is crucial for understanding reaction kinetics and designing processes in solution. While the general principles are well understood, specific data on how various solvents affect the electronic properties of this compound have not been documented.

Future Prospects and Emerging Research Areas

Development of Novel and Sustainable Synthetic Pathways for 2-Chloro-6-(1-ethoxyethenyl)pyrazine

The imperative for green chemistry is driving research towards more environmentally benign and efficient synthetic methods. tandfonline.comtandfonline.comresearchgate.net Traditional multi-step syntheses of complex pyrazines often involve hazardous reagents and generate significant waste. Future research will likely focus on developing sustainable alternatives for the synthesis of this compound.

Key areas of development include:

One-Pot Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates can significantly reduce solvent use, energy consumption, and waste. tandfonline.comresearchgate.net Research into one-pot syntheses of substituted pyrazines is an active field. tandfonline.com

Use of Greener Solvents: Shifting from conventional volatile organic compounds to more sustainable alternatives like water, ethanol, or bio-based solvents is a core principle of green chemistry. nih.gov

Catalyst Optimization: Developing synthetic routes that utilize non-toxic, earth-abundant metal catalysts or even metal-free catalytic systems would represent a significant advance in sustainability.

| Synthesis Strategy | Key Advantages | Potential Application to Target Compound |

| One-Pot Synthesis | Reduced waste, time, and energy consumption. tandfonline.com | Condensation of a suitable 1,2-dicarbonyl precursor with a diamine, followed by in-situ chlorination and vinylation. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Enzymatic resolution of chiral precursors or enzyme-catalyzed functionalization of the pyrazine (B50134) ring. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. rasayanjournal.co.in | Acceleration of key steps such as cross-coupling or condensation reactions in the synthetic sequence. |

Exploration of Undiscovered Reactivities and Selective Transformations of the Compound

The bifunctional nature of this compound offers a rich landscape for exploring novel chemical transformations. The chlorine atom serves as a classical leaving group for nucleophilic aromatic substitution (SNAr) and as a handle for transition-metal-catalyzed cross-coupling reactions. rsc.org The ethoxyethenyl group, an enol ether, is susceptible to electrophilic attack and can participate in various cycloaddition and rearrangement reactions.

Future research could focus on:

Selective Functionalization: Developing methodologies to selectively react at either the chloro or the ethoxyethenyl position, enabling precise control over the synthesis of complex derivatives.

Dearomatization Reactions: The enantioselective dearomatization of N-heterocycles is a powerful strategy for synthesizing chiral, three-dimensional molecules from flat aromatic precursors. nih.gov Applying this concept to this compound could provide access to novel chiral piperazine derivatives. nih.gov

Transformations of the Ethoxyethenyl Group: Investigating reactions such as hydrolysis to a ketone, cycloadditions, or rearrangements to introduce new functional groups and ring systems.

Design and Application of Novel Catalytic Systems for Efficient Derivatization

Catalysis is central to modern organic synthesis, and the development of new catalytic systems is crucial for efficiently derivatizing molecules like this compound. The chloro-substituted pyrazine core is an ideal substrate for a variety of catalytic cross-coupling reactions.

Emerging research areas in this context include:

Palladium-Catalyzed Cross-Coupling: While classical reactions like Suzuki, Heck, and Sonogashira are well-established for functionalizing chloropyrazines, future work will likely focus on using next-generation catalysts that operate under milder conditions with lower catalyst loadings. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are emerging as a cost-effective and less toxic alternative to palladium for certain C-C and C-heteroatom bond formations. tandfonline.com

Photoredox Catalysis: This rapidly developing field uses visible light to drive chemical reactions, often enabling unique transformations that are difficult to achieve with traditional thermal methods. Applying photoredox catalysis could unlock novel pathways for functionalizing the pyrazine ring.

| Catalytic System | Target Transformation | Potential Outcome |

| Palladium-Phosphine Complexes | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions at the C-Cl bond. rsc.org | Formation of C-C, C-N, and C-O bonds to introduce diverse substituents. |

| Copper/Ligand Systems | C-N and C-S bond formation. tandfonline.com | Synthesis of amino- and thio-substituted pyrazine derivatives. |

| Enzyme Catalysis (e.g., Lipases) | Amidation or transesterification. nih.gov | Green synthesis of pyrazine amides and esters. nih.gov |

Integration of this compound into Automated and Flow Chemistry Platforms for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved reproducibility, and easier scalability. mdpi.comgalchimia.com Integrating the synthesis and derivatization of this compound into such platforms is a promising area for future research.

Key prospects in this domain are:

Telescoped Synthesis: Developing a continuous flow process where multiple synthetic steps are connected in sequence without manual isolation of intermediates. This could streamline the production of the target compound from simple starting materials. galchimia.com

Automated Reaction Optimization: Using automated flow platforms to rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst, stoichiometry) to quickly identify the optimal conditions for any given transformation.

On-Demand Synthesis: Creating modular flow chemistry setups that can produce libraries of derivatives from this compound in an automated fashion, accelerating drug discovery and materials science research. Recent advancements have demonstrated the power of flow chemistry in significantly reducing reaction times for the synthesis of heterocyclic cores, from hours in batch to mere minutes in flow. mdpi.com

The development of a continuous-flow system for synthesizing pyrazinamide derivatives highlights the potential of this technology for the broader class of pyrazine compounds. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-6-(1-ethoxyethenyl)pyrazine, and how can purity be validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or microwave-assisted reactions. For example, substituting ethoxyvinyl groups onto a chloropyrazine core using NaH as a base in THF under microwave irradiation (50°C, 10 min) yields high purity product . Purification involves solvent extraction (e.g., ethyl acetate/water) and drying with anhydrous Na₂SO₄. Purity validation requires ¹H-NMR (e.g., δ 8.09 ppm for aromatic protons) and mass spectrometry (target MW: 184.63 g/mol) .

Q. How is the structural stability of this compound assessed under varying experimental conditions?

Methodological Answer: Stability studies involve thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Solubility in polar/non-polar solvents (e.g., water, DMSO) is tested via UV-Vis spectroscopy. Gas chromatography (GC) can track volatile byproducts under heat stress .

Advanced Research Questions

Q. What mechanistic insights explain the redox behavior of pyrazine derivatives in 2D coordination polymers?

Methodological Answer: Electron transfer between metal centers (e.g., Cr(II/III)) and pyrazine ligands can be studied using X-ray absorption spectroscopy (XAS) and density functional theory (DFT). Magnetic susceptibility measurements (5–300 K) reveal ferrimagnetic or antiferromagnetic ordering, while conductivity is measured via four-probe resistivity. Redox activity correlates with ligand electrophilicity and metal-ligand charge transfer .

Q. How do steric and electronic substituents influence binding to CNS receptors like 5-HT2C?

Methodological Answer: Competitive binding assays using radiolabeled ligands (e.g., [³H]-mesulergine for 5-HT2C) quantify affinity (IC₅₀). Structure-activity relationships (SAR) are established by modifying the ethoxyethenyl group and comparing substituent effects (e.g., chloro vs. piperazinyl). Molecular docking (PDB: 6BQG) identifies hydrogen bonds (N–H⋯pyrazine) and π-π interactions .

Experimental Design & Data Analysis

Q. How to design in vivo studies to evaluate neuropharmacological effects?

Methodological Answer: Use rodent models (e.g., forced swim test for anxiety) with bilateral intracerebral injection. Dose-response curves (0.1–10 mg/kg) assess locomotor activity (open-field test) and anxiogenic effects (elevated plus maze). Control for off-target effects via co-administration of selective antagonists (e.g., SB 242084 for 5-HT2C) .

Q. How to resolve contradictions in catalytic activity data for pyrazine-based electrocatalysts?

Methodological Answer: Compare turnover frequencies (TOF) under standardized conditions (e.g., 0.1 M KOH, rotating disk electrode). Control for surface defects via atomic force microscopy (AFM). Electrophilicity of the pyrazine unit is tuned using electron-withdrawing substituents (e.g., –NO₂), monitored via cyclic voltammetry .

Biological Activity & Toxicity

Q. What in vitro assays are suitable for assessing anti-angiogenic effects?

Methodological Answer: Use chick chorioallantoic membrane (CAM) assays: Apply nanomolar doses to day-5 embryos and quantify vascular density (image analysis) and DNA synthesis inhibition (BrdU incorporation). Confirm apoptosis via TUNEL staining .

Q. How does the compound interact with cytochrome P450 enzymes?

Methodological Answer: Conduct CYP3A4 induction assays using luciferase reporter gene systems (e.g., BMS-536924 as a reference inhibitor). Monitor metabolite formation via LC-MS/MS after incubation with human liver microsomes .

Material Science Applications

Q. How to optimize pyrazine ligands for conductive 2D frameworks?

Methodological Answer: Ligand electrophilicity is enhanced via substituents (e.g., –Cl, –CF₃) to promote charge delocalization. Characterize conductivity with impedance spectroscopy and bandgap via UV-Vis-NIR. Compare with graphite-conjugated pyrazines (GCPs) for ORR activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.